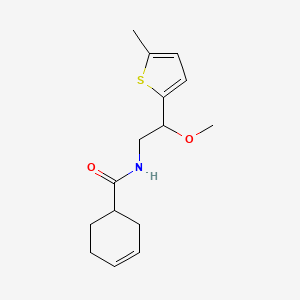

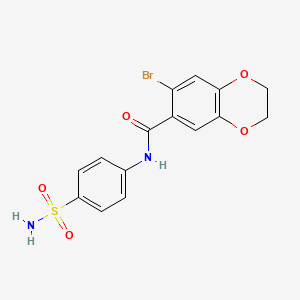

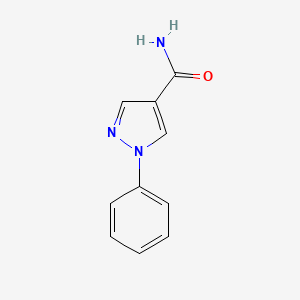

7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antimalarial Applications

Benzothiophene derivatives, such as benzothiophene sulphonamides and carboxamides, have been synthesized and investigated for their pharmacological properties. A specific focus has been on their potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. These compounds have shown promise as potent antimalarials, with certain derivatives demonstrating significant inhibitory activity against the parasite in both in vitro and in vivo models (Banerjee et al., 2011).

Synthesis of CCR5 Antagonists

Research into the synthesis of orally active CCR5 antagonists has led to the development of practical methods for creating compounds with potential therapeutic applications in treating HIV infection. This includes the synthesis of carboxamide derivatives through reactions that include esterification and Claisen type reactions, followed by Suzuki−Miyaura reactions (Ikemoto et al., 2005).

Novel Synthesis Methods

Innovative synthesis techniques have been developed for creating N-bromo sulfonamide reagents, which have been utilized in catalyzing reactions for the synthesis of various compounds. These methodologies offer advantages such as the use of non-toxic materials, high yields, and short reaction times, showcasing the potential for creating a diverse array of chemical entities for further biological evaluation (Khazaei et al., 2014).

Carbonic Anhydrase Inhibitors

The search for novel inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes, has led to the synthesis of acridine and bis-acridine sulfonamides. These compounds have shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms, indicating potential applications in treating diseases associated with dysregulated carbonic anhydrase activity (Ulus et al., 2013).

Antitumor Activity

Carboxamide derivatives bearing benzenesulphonamoyl alkanamides have been synthesized and evaluated for their antimalarial and antioxidant properties, with certain compounds displaying potent antimalarial activity and promising antioxidant effects. These findings suggest the potential of these compounds in reducing oxidative stress associated with malaria and possibly other diseases (Ugwu et al., 2017).

Propriétés

IUPAC Name |

6-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O5S/c16-12-8-14-13(22-5-6-23-14)7-11(12)15(19)18-9-1-3-10(4-2-9)24(17,20)21/h1-4,7-8H,5-6H2,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHYUHZTJATOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)

![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)

![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)

![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)